molecular formula C14H24ClN5O5 B607795 GSK256073 Tris CAS No. 1228650-42-7

GSK256073 Tris

Cat. No. B607795
M. Wt: 377.826
InChI Key: HNAXNEBDLULUPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GSK256073 is an agonist of G-protein coupled receptor 109A (GPR109A). It acts by reducing serum glucose in subjects with type 2 diabetes mellitus.

Scientific Research Applications

Influence of Polymorphisms

  • Research investigated the influence of polymorphisms of GSTM1 and GSTT1 isoenzymes on the risk of renal cell cancer in subjects exposed to high levels of trichloroethylene (TRI), providing insights into the role of genetic factors in renal toxicity (Brüning et al., 1997).

Genomic Selection in Agriculture

  • A study highlighted the use of genomic selection (GS) in wheat breeding, comparing its efficiency with conventional marker-assisted selection (MAS), suggesting applications of GS in improving grain quality traits (Heffner et al., 2011).

Mass Spectrometry and Laser Spectroscopy

  • Research at the TRIGA Mainz research reactor involved mass spectrometric and laser spectroscopic studies, highlighting applications in astrophysical calculations and tests of mass models in heavy-mass regions (Ketelaer et al., 2008).

Discovery and Characterization of GSK256073

  • GSK256073 was identified as a potent HCA2 agonist with minimal flushing effects in a guinea pig model. It displayed long-lasting NEFA and triglyceride-lowering effects in human studies, offering a pharmacological tool to understand lipid metabolism (Sprecher et al., 2015).

Nanoparticle-based Redox Mediators

  • A study explored the use of triangular silver nanoplates for electrochemical biosensing, which could be a significant tool for future biomarker detection (Qu et al., 2022).

Thermal-Hydraulic Analysis in Nuclear Applications

  • COMSOL Multiphysics was benchmarked for its accuracy in thermal-hydraulic analysis of TRIGA reactors, comparing its predictions with other tools and experimental data (Alkaabi & King, 2019).

Use of TRIZ in Green Supply Chain Problems

  • The theory of inventive problem solving (TRIZ) was reviewed for its application in Green Supply Chain problems, identifying new research challenges and highlighting limitations (Moussa et al., 2017).

Glutathione Biosynthesis in Arabidopsis Trichome Cells

  • Studies on glutathione biosynthesis in trichome cells of Arabidopsis thaliana suggest their significant role in detoxification processes (Gutiérrez-Alcalá et al., 2000).

Graph Signal Processing

  • Research in graph signal processing (GSP) develops tools for processing data on irregular graph domains, with applications in sensor networks, biological data, image processing, and machine learning (Ortega et al., 2017).

properties

CAS RN

1228650-42-7

Product Name

GSK256073 Tris

Molecular Formula

C14H24ClN5O5

Molecular Weight

377.826

IUPAC Name

8-chloro-3-pentyl-3,7-dihydro-1H-purine-2,6-dione compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1)

InChI

InChI=1S/C10H13ClN4O2.C4H11NO3/c1-2-3-4-5-15-7-6(12-9(11)13-7)8(16)14-10(15)17;5-4(1-6,2-7)3-8/h2-5H2,1H3,(H,12,13)(H,14,16,17);6-8H,1-3,5H2

InChI Key

HNAXNEBDLULUPW-UHFFFAOYSA-N

SMILES

NC(CO)(CO)CO.O=C(N1)N(CCCCC)C2=C(NC(Cl)=N2)C1=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GSK256073;  GSK-256073;  GSK 256073;  GSK256073 Tris; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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